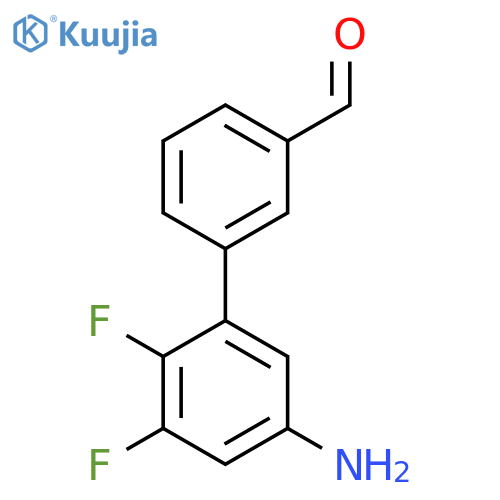

Cas no 2138526-60-8 (3-(5-amino-2,3-difluorophenyl)benzaldehyde)

3-(5-amino-2,3-difluorophenyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(5-amino-2,3-difluorophenyl)benzaldehyde

- EN300-1142163

- 2138526-60-8

-

- インチ: 1S/C13H9F2NO/c14-12-6-10(16)5-11(13(12)15)9-3-1-2-8(4-9)7-17/h1-7H,16H2

- InChIKey: KUYLEQFVTQTFOR-UHFFFAOYSA-N

- SMILES: FC1=C(C=C(C=C1C1C=CC=C(C=O)C=1)N)F

計算された属性

- 精确分子量: 233.06522023g/mol

- 同位素质量: 233.06522023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 274

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.5

- トポロジー分子極性表面積: 43.1Ų

3-(5-amino-2,3-difluorophenyl)benzaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1142163-1.0g |

3-(5-amino-2,3-difluorophenyl)benzaldehyde |

2138526-60-8 | 1g |

$743.0 | 2023-05-23 | ||

| Enamine | EN300-1142163-10.0g |

3-(5-amino-2,3-difluorophenyl)benzaldehyde |

2138526-60-8 | 10g |

$3191.0 | 2023-05-23 | ||

| Enamine | EN300-1142163-5g |

3-(5-amino-2,3-difluorophenyl)benzaldehyde |

2138526-60-8 | 95% | 5g |

$2152.0 | 2023-10-26 | |

| Enamine | EN300-1142163-0.05g |

3-(5-amino-2,3-difluorophenyl)benzaldehyde |

2138526-60-8 | 95% | 0.05g |

$624.0 | 2023-10-26 | |

| Enamine | EN300-1142163-0.25g |

3-(5-amino-2,3-difluorophenyl)benzaldehyde |

2138526-60-8 | 95% | 0.25g |

$683.0 | 2023-10-26 | |

| Enamine | EN300-1142163-5.0g |

3-(5-amino-2,3-difluorophenyl)benzaldehyde |

2138526-60-8 | 5g |

$2152.0 | 2023-05-23 | ||

| Enamine | EN300-1142163-0.5g |

3-(5-amino-2,3-difluorophenyl)benzaldehyde |

2138526-60-8 | 95% | 0.5g |

$713.0 | 2023-10-26 | |

| Enamine | EN300-1142163-0.1g |

3-(5-amino-2,3-difluorophenyl)benzaldehyde |

2138526-60-8 | 95% | 0.1g |

$653.0 | 2023-10-26 | |

| Enamine | EN300-1142163-2.5g |

3-(5-amino-2,3-difluorophenyl)benzaldehyde |

2138526-60-8 | 95% | 2.5g |

$1454.0 | 2023-10-26 | |

| Enamine | EN300-1142163-1g |

3-(5-amino-2,3-difluorophenyl)benzaldehyde |

2138526-60-8 | 95% | 1g |

$743.0 | 2023-10-26 |

3-(5-amino-2,3-difluorophenyl)benzaldehyde 関連文献

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

3-(5-amino-2,3-difluorophenyl)benzaldehydeに関する追加情報

Introduction to 3-(5-amino-2,3-difluorophenyl)benzaldehyde (CAS No. 2138526-60-8)

3-(5-amino-2,3-difluorophenyl)benzaldehyde, identified by the Chemical Abstracts Service (CAS) number 2138526-60-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of aryl aldehydes, characterized by a benzaldehyde moiety linked to a fluorinated aromatic ring system. The presence of both amino and fluorine substituents in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The structural framework of 3-(5-amino-2,3-difluorophenyl)benzaldehyde consists of a benzene ring substituted with fluorine atoms at the 2 and 3 positions, further functionalized with an amino group at the 5-position. This arrangement creates a highly reactive system that can participate in various chemical transformations, including condensation reactions, nucleophilic additions, and metal-catalyzed coupling reactions. Such reactivity is particularly useful in the development of novel therapeutic agents targeting a wide range of biological pathways.

In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability and improved binding affinity to biological targets. The introduction of fluorine atoms into aromatic rings can modulate electronic properties, lipophilicity, and binding interactions with enzymes and receptors. 3-(5-amino-2,3-difluorophenyl)benzaldehyde exemplifies this trend, offering a versatile scaffold for medicinal chemists to explore.

One of the most compelling applications of 3-(5-amino-2,3-difluorophenyl)benzaldehyde lies in its role as a key intermediate in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific proteins or enzymes involved in disease mechanisms. For instance, research has indicated that compounds derived from this scaffold may exhibit inhibitory activity against certain kinases and transcription factors. Such activities are particularly relevant in oncology, where targeted therapies have revolutionized treatment approaches for various cancers.

The pharmacological potential of 3-(5-amino-2,3-difluorophenyl)benzaldehyde has been further explored in preclinical studies. Researchers have leveraged its structural features to develop molecules with anti-inflammatory, antiviral, and antimicrobial properties. The amino group provides a site for further derivatization, allowing chemists to fine-tune pharmacokinetic profiles and target specificity. Additionally, the fluorine atoms contribute to improved pharmacodynamic properties by enhancing binding interactions within biological systems.

Recent advancements in computational chemistry have enabled more efficient discovery processes for drug candidates derived from 3-(5-amino-2,3-difluorophenyl)benzaldehyde. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before experimental synthesis. This approach has significantly reduced the time and cost associated with drug development while improving success rates.

The synthesis of 3-(5-amino-2,3-difluorophenyl)benzaldehyde itself presents unique challenges due to the sensitivity of fluorinated intermediates. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient and scalable production processes. These advancements are crucial for ensuring adequate supplies of this valuable compound for both academic research and industrial applications.

Industrial-scale production of 3-(5-amino-2,3-difluorophenyl)benzaldehyde requires careful optimization to balance cost-effectiveness with environmental sustainability. Green chemistry principles have been increasingly adopted in recent years, emphasizing the use of renewable feedstocks and minimal waste generation. Such practices not only reduce environmental impact but also enhance economic viability.

The versatility of 3-(5-amino-2,3-difluorophenyl)benzaldehyde extends beyond pharmaceutical applications. It has also been explored as a building block in materials science and agrochemical research. For example, its incorporation into polymers can yield materials with enhanced thermal stability or optical properties. Similarly, derivatives of this compound have shown promise as intermediates in the synthesis of novel pesticides and herbicides.

As our understanding of biological systems continues to evolve, new opportunities for utilizing 3-(5-amino-2,3-difluorophenyl)benzaldehyde are likely to emerge. Emerging fields such as precision medicine and gene therapy may benefit from its unique chemical properties in the development of targeted therapeutics.

2138526-60-8 (3-(5-amino-2,3-difluorophenyl)benzaldehyde) Related Products

- 1805688-15-6(3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)

- 2138144-29-1(Methyl 6-aminohex-2-ynoate)

- 1500298-84-9(2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine)

- 117156-31-7(tert-butyl (2S)-2-isocyanato-3-phenylpropanoate)

- 298213-31-7(<br>1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine maleate / fumarate)

- 111198-32-4(1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]-)

- 885273-01-8(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid)

- 7064-35-9(5-(4-methylphenyl)-1,2-oxazole)

- 1213063-40-1((3R)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol)

- 2172193-40-5(3-N-tert-butyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopropanoic acid)